molecular formula C20H14Cl2N2O2 B6035082 N,N'-1,4-phenylenebis(4-chlorobenzamide)

N,N'-1,4-phenylenebis(4-chlorobenzamide)

Cat. No. B6035082
M. Wt: 385.2 g/mol
InChI Key: SGLZAGFSFINDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-phenylenebis(4-chlorobenzamide), commonly known as PCB, is a synthetic organic compound that has been widely used in scientific research. PCB is a type of amide that has two benzene rings connected by a nitrogen atom. The compound is used in various fields such as biochemistry, pharmacology, and environmental science.

Mechanism of Action

The mechanism of action of PCB is not fully understood. However, it is believed that the compound binds to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. The binding of PCB to proteins and nucleic acids can cause conformational changes that affect their function.
Biochemical and Physiological Effects:
PCB has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce protein denaturation and aggregation, inhibit enzyme activity, and disrupt membrane structure. PCB has also been shown to affect gene expression by binding to DNA and altering the transcriptional activity of genes.

Advantages and Limitations for Lab Experiments

PCB has several advantages for use in lab experiments. The compound is stable and easy to handle, and it has a high binding affinity for proteins and nucleic acids. PCB is also relatively inexpensive compared to other fluorescent probes. However, the compound has some limitations. PCB is toxic to cells at high concentrations, and it can interfere with the activity of some enzymes. Additionally, the compound has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the use of PCB in scientific research. One potential application is in the study of protein folding and misfolding, which is implicated in a variety of diseases such as Alzheimer's and Parkinson's. PCB could be used to study the kinetics and thermodynamics of protein folding and misfolding, as well as to screen for compounds that can stabilize or destabilize protein structure. Another potential application is in the study of RNA structure and function. PCB could be used to study the structure of RNA molecules and their interactions with other molecules. Finally, PCB could be used in the development of new drugs and therapies. The compound could be used as a tool to identify novel drug targets and to screen for compounds that can modulate protein and nucleic acid function.

Synthesis Methods

The synthesis of PCB involves the reaction between 4-chlorobenzoic acid and 1,4-phenylenediamine. The reaction is carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.

Scientific Research Applications

PCB has been widely used in scientific research as a tool for studying the structure and function of proteins and nucleic acids. The compound is used as a denaturant to unfold and denature proteins, which allows researchers to study the folding and unfolding of proteins. PCB is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. The compound has been used to study the interactions between DNA and transcription factors, as well as the interactions between RNA and ribosomes.

properties

IUPAC Name

4-chloro-N-[4-[(4-chlorobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLZAGFSFINDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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